molecular formula C27H19BrN2O B15009517 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

Cat. No.: B15009517
M. Wt: 467.4 g/mol
InChI Key: ZJULRWCILWUAAV-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromophenyl, phenoxyphenyl, and phenyl groups attached to the imidazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation reaction between 4-bromobenzaldehyde, 4-phenoxybenzaldehyde, and benzaldehyde with ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenyl derivatives or other substituted products.

Scientific Research Applications

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-chlorophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole
  • 2-(4-methylphenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

Uniqueness

2-(4-bromophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable molecule for various research applications.

Properties

Molecular Formula

C27H19BrN2O

Molecular Weight

467.4 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-phenoxyphenyl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C27H19BrN2O/c28-22-15-11-21(12-16-22)27-29-25(19-7-3-1-4-8-19)26(30-27)20-13-17-24(18-14-20)31-23-9-5-2-6-10-23/h1-18H,(H,29,30)

InChI Key

ZJULRWCILWUAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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